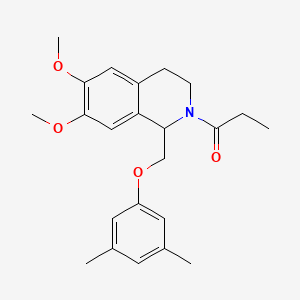![molecular formula C21H18N2OS2 B11213071 2-[(2-methylbenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11213071.png)
2-[(2-methylbenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone core or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
類似化合物との比較
Similar Compounds
2-[(4-METHYLSULFONYL)PHENYL]INDOLE: Known for its dual antimicrobial and anti-inflammatory activities.
2-(THIOPHEN-2-YL)ETHYL 4-METHYLBENZENESULFONATE: Used in similar applications due to its thiophene core.
Uniqueness
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with both thiophene and methylphenyl groups. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
特性
分子式 |
C21H18N2OS2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
2-[(2-methylphenyl)methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H18N2OS2/c1-15-7-2-3-8-16(15)14-26-21-22-19-11-5-4-10-18(19)20(24)23(21)13-17-9-6-12-25-17/h2-12H,13-14H2,1H3 |
InChIキー |
XHMPZBSHGAIPRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B11212996.png)
![N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213004.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213012.png)
![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11213020.png)

![Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B11213025.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11213029.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B11213032.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11213033.png)
![1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213046.png)
![7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213048.png)
![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/structure/B11213054.png)

![2-(4-chlorophenoxy)-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11213065.png)
